molecular formula C17H15FN2OS B2710902 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone CAS No. 851806-69-4

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Cat. No.: B2710902
CAS No.: 851806-69-4
M. Wt: 314.38
InChI Key: SPRFJEZBTMSDJA-UHFFFAOYSA-N
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Description

Historical Development of Imidazole-Thioether Derivatives

The exploration of imidazole-thioether derivatives traces its roots to the foundational work on imidazole chemistry initiated by Heinrich Debus in 1858, who first synthesized imidazole through the reaction of glyoxal, formaldehyde, and ammonia. This heterocyclic scaffold gained prominence due to its unique electronic properties and biological relevance, particularly in enzymatic catalysis and drug design. The integration of thioether functionalities into imidazole frameworks emerged as a strategic innovation in the late 20th century, driven by the need to enhance chemical stability and modulate electronic interactions in bioactive molecules.

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone represents a modern iteration of this lineage, combining the imidazole core with a fluorinated thioether side chain. Such derivatives gained traction in the 2010s as researchers sought to optimize ligand-receptor interactions in antimicrobial and anticancer agents. The introduction of fluorine atoms, as seen in the 2-fluorobenzyl group, reflects a broader trend in medicinal chemistry to improve pharmacokinetic properties through targeted halogenation.

Significance in Heterocyclic Chemistry Research

Imidazole-thioether hybrids occupy a critical niche in heterocyclic chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions. The imidazole ring’s aromaticity ($$ \pi $$-electron density: 6 electrons) enables participation in charge-transfer complexes, while the thioether bridge (-S-) introduces conformational flexibility and sulfur-mediated redox activity. This synergy is exemplified in this compound, where the dihydroimidazole moiety (4,5-dihydro-1H-imidazol-1-yl) reduces ring strain compared to fully unsaturated analogs, enhancing synthetic accessibility.

Recent studies highlight the compound’s role in facilitating C–S bond-forming reactions, a key step in constructing complex heterocycles. Its fluorine substituent further augments electron-withdrawing effects, polarizing the thioether linkage and increasing susceptibility to nucleophilic attack—a property leveraged in catalytic applications.

Classification within Functional Imidazoles

This compound belongs to three overlapping chemical classes:

  • Dihydroimidazoles : Characterized by a partially saturated imidazole ring, these compounds exhibit reduced aromaticity compared to their fully unsaturated counterparts, altering their reactivity profiles.
  • Arylthioethers : The 2-fluorobenzylthio group classifies the compound as a sulfur-containing aromatic derivative, enabling participation in sulfur-specific reactions (e.g., sulfoxidation).
  • Fluorinated Bioisosteres : The 2-fluorophenyl moiety serves as a bioisostere for hydroxyl or methyl groups, modulating lipophilicity ($$ \log P $$) and membrane permeability.

Table 1: Structural Classification of the Compound

Feature Classification Functional Role
Core structure 4,5-Dihydroimidazole Hydrogen bonding acceptor/donor
Substituent at C-2 2-Fluorobenzylthio Electron withdrawal; redox activity
Ketone linkage Phenyl methanone Steric bulk; π-π stacking

Theoretical Foundations for Structure-Function Relationship

The compound’s bioactivity and reactivity derive from quantum mechanical interactions within its hybrid architecture:

  • Aromatic Interactions : The imidazole ring’s $$ \pi $$-system ($$ \text{N}1\text{-C}2\text{-N}3\text{-C}4\text{-C}_5 $$) engages in charge-transfer complexes with biological targets, stabilized by resonance energy ($$ \approx 30 \, \text{kcal/mol} $$).
  • Sulfur Electronic Effects : The thioether’s sulfur atom ($$ \text{S} $$) exhibits a polarizable lone pair ($$ 3p^4 $$), facilitating nucleophilic substitutions and metal coordination. Fluorine’s electronegativity ($$ \chi = 3.98 $$) further polarizes the C–S bond, increasing electrophilicity at the benzyl carbon.
  • Conformational Dynamics : Density functional theory (DFT) calculations reveal that the dihydroimidazole ring adopts a non-planar conformation, reducing steric clashes with the phenyl methanone group. This distortion modulates binding affinity in enzyme-inhibitor complexes.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRFJEZBTMSDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of 2-fluorobenzyl thioether: This can be achieved by reacting 2-fluorobenzyl chloride with sodium thiolate under mild conditions.

    Synthesis of the imidazole ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Coupling of intermediates: The final step involves coupling the 2-fluorobenzyl thioether with the imidazole derivative in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone and its derivatives could be investigated for their potential therapeutic effects, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The fluorobenzyl thioether group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural features include:

  • 2-Fluorobenzylthio group : The fluorine atom at the ortho position on the benzyl group may influence electronic effects (e.g., electron-withdrawing) and steric interactions.

Comparisons with analogs highlight the impact of substituent variations:

Table 1: Structural and Physical Properties of Selected Imidazole Derivatives
Compound Name / ID Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 2-fluorobenzylthio C₁₇H₁₄FN₂OS 313.37 Not reported 60–80
(5-Bromo-2-furyl)[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone 3-fluorobenzylthio, bromofuryl C₁₆H₁₂BrF N₂O₂S 395.25 Not reported Not reported
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole 4-chlorophenyl, triphenyl C₂₇H₂₀ClN₂ 413.91 110–115 25
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone Tris(4-methoxyphenyl), piperidine C₃₄H₃₆N₃O₃ 534.67 Not reported 42
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole 3-chloro-4-fluorophenyl C₂₇H₁₈ClF N₂ 431.89 Not reported Not reported
Key Observations:

Substituent Position and Electronic Effects: The 3-fluorobenzylthio analog () shifts the fluorine to the meta position, which may reduce steric hindrance compared to the target compound’s ortho-fluorine. This could alter binding interactions in biological systems.

Methanone Group Variations: Replacement of the phenylmethanone group with piperidine or morpholine () introduces basic nitrogen atoms, which may improve solubility and modulate pharmacokinetic properties . Bromofuryl substituents () add heterocyclic diversity, possibly influencing electron distribution and metabolic stability.

Synthetic Yields :

  • The target compound’s yield (60–80%) is higher than many analogs (e.g., 25–42% in ), suggesting its synthesis is more optimized. Lower yields in other cases may stem from steric challenges or sensitive intermediates.

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its unique structural features, which include an imidazole ring, a thiol group, and a phenylmethanone moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves multiple steps:

  • Formation of the Fluorobenzyl Intermediate : Reacting 2-fluorobenzyl chloride with a thiol compound to form the thioether.
  • Imidazole Ring Formation : Cyclization of the thioether intermediate using appropriate reagents.
  • Final Coupling Reaction : Coupling the imidazole derivative with phenylmethanone under controlled conditions to yield the final product.

These synthetic routes are essential for developing this compound for biological testing and application.

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The fluorobenzyl group enhances binding affinity to specific enzymes or receptors, while the imidazole core is known for its ability to modulate biological processes through enzyme inhibition or receptor interaction.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth and fungal proliferation. The proposed mechanism involves interference with microbial metabolic pathways, potentially through enzyme inhibition or disruption of membrane integrity.

Anticancer Potential

The compound has been evaluated for anticancer activity against several human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.

Cell LineIC50 Value (µM)Mechanism of Action
HepG215Induction of apoptosis
MDA-MB-23112Cell cycle arrest and oxidative stress

Case Studies

Several studies have explored the biological activity of imidazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A series of imidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents significantly impacted their antimicrobial efficacy.
  • Anticancer Research : A study published in a peer-reviewed journal evaluated the effects of various imidazole derivatives on tumor cell lines. The findings suggested that compounds with a fluorinated benzyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
  • Inflammation Studies : The role of imidazole derivatives in inflammation was assessed through in vitro assays measuring cytokine release from immune cells. Results indicated that certain derivatives could effectively downregulate pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Activities
2-MethylimidazoleImidazole ringAntimicrobial
Benzothiazole derivativesThiazole ringAnticancer
ThiazolidinedionesThiazolidine ringAntidiabetic

The presence of a fluorine atom in the benzyl group is particularly noteworthy as it enhances lipophilicity and may improve cellular uptake compared to other analogs.

Q & A

(Basic) What synthetic strategies are reported for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone and related imidazole derivatives?

Answer:
The synthesis typically involves multi-step protocols, including:

Sulfonyl Protection : Protection of the imidazole nitrogen using benzenesulfonyl chloride or analogs under anhydrous THF with NaH as a base (40–95% yield) .

Lithium-Halogen Exchange : Reaction of the sulfonyl-protected intermediate with tert-butyllithium at −78°C, followed by coupling with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) to form the methanone scaffold .

Deprotection : Removal of the sulfonyl group using tetrabutylammonium fluoride (TBAF) in THF (80% yield) .
Key Table :

StepReagents/ConditionsYield (%)
ProtectionNaH, THF, benzenesulfonyl chloride40–95
Couplingt-BuLi, −78°C, acyl chloride60–85
DeprotectionTBAF, THF, rt80

(Advanced) How can conflicting data on reaction yields between protocols using NaH vs. LiHMDS as bases be reconciled?

Answer:
Discrepancies often arise from:

  • Base Reactivity : NaH (stronger base) may induce side reactions in moisture-sensitive systems, whereas LiHMDS offers better selectivity for deprotonation .
  • Solvent Effects : Anhydrous THF vs. DMF can alter reaction kinetics. For example, THF stabilizes intermediates, reducing decomposition .
    Methodological Resolution :
  • Conduct controlled experiments varying base/solvent combinations.
  • Monitor intermediates via LC-MS to identify side products.

(Basic) What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR : 1H/13C NMR identifies substituent patterns (e.g., fluorobenzyl thioether protons at δ 4.2–4.5 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between imidazole and phenyl rings (e.g., 6.5–34.0° deviations in related benzothiazole derivatives) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 381.12) .

(Advanced) What strategies improve low yields in the final coupling step with 3,4,5-trimethoxybenzoyl chloride?

Answer:
Low yields (reported ~60%) may result from:

  • Temperature Control : Ensure strict −78°C conditions to prevent premature quenching of the lithiated intermediate .
  • Stoichiometry : Use 1.2 equivalents of acyl chloride to avoid incomplete coupling.
  • Purification : Replace flash chromatography with recrystallization (hexane:EtOAc) to recover polar byproducts .

(Advanced) How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Model the electron-withdrawing effect of the 2-fluorobenzyl group on sulfur’s nucleophilicity.
  • MD Simulations : Assess steric hindrance around the imidazole ring to predict regioselectivity .
  • Case Study : Fluoro-substituted analogs show enhanced thioether stability due to reduced electron density at sulfur .

(Advanced) How should researchers design assays to evaluate antiproliferative activity while addressing solubility limitations?

Answer:

  • Solubility Optimization : Use DMSO:PBS (1:9) co-solvent systems (≤0.1% DMSO to avoid cytotoxicity) .
  • Cell Line Selection : Test against MCF-7 (breast cancer) and A549 (lung cancer) lines with 72-hour exposure protocols .
  • Control Compounds : Compare with known imidazole-based antiproliferative agents (e.g., 5-(diphenylamino)-2-(1H-phenanthroimidazol-2-yl)phenol) .

(Basic) What safety precautions are critical when handling this compound?

Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation from fluorobenzyl thioether intermediates .
  • Waste Disposal : Quench reactive intermediates (e.g., lithiated species) with isopropanol before disposal .

(Advanced) How can researchers resolve contradictory bioactivity data between in vitro and cell-based assays?

Answer:

  • Metabolic Stability : Test compound stability in liver microsomes (e.g., rat S9 fractions) to identify rapid degradation .
  • Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport limitations .

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